
Karavilagenin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Karavilagenin D is a cucurbitane-type triterpene . It is isolated from the fruits of Momordica charantia . It exhibits inhibitory effects on skin-tumor promotion in an in vivo two-stage mouse skin carcinogenesis test . It also exhibits inhibition effect against human cancer cell lines .
Molecular Structure Analysis
Karavilagenin D has a molecular formula of C30H46O4 and a molecular weight of 470.7 g/mol . The structure is classified under terpenoids triterpenes .Physical And Chemical Properties Analysis
Karavilagenin D is a powder . It has a molecular formula of C30H46O4 and a molecular weight of 470.7 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Anti-Diabetic Applications
Karavilagenin D, along with other phytochemicals found in Momordica charantia, has been studied for its potential anti-diabetic properties. It is believed to contribute to the hypoglycemic effects of the plant, which could be effective in the treatment and management of diabetes mellitus. The compound may play a role in the suppression of specific pathways in pancreatic cells, promoting glucose and fatty acid catabolism, and possibly stimulating insulin production .
Antiparasitic Activity
Research has indicated that Karavilagenin D could have significant antiparasitic effects. Studies involving related compounds have shown activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. While specific data on Karavilagenin D is limited, its structural similarities to active compounds suggest potential efficacy in reducing the motor activity of adult worms and decreasing egg production .
Anticancer Potential
The Momordica genus, which includes compounds like Karavilagenin D, has been associated with selective antiproliferative activity against multidrug-resistant cancer cells. Although the exact mechanisms are not fully understood, it is believed that Karavilagenin D could inhibit certain cellular pathways or act as an efflux pump inhibitor, thereby enhancing the effectiveness of chemotherapy drugs .
Antimalarial Activity
Karavilagenin D’s structural relatives have demonstrated in vitro antimalarial activity against Plasmodium strains. This suggests that Karavilagenin D itself may hold potential as a treatment for malaria, particularly in inhibiting the blood and liver stages of the disease. Further research could elucidate its effectiveness and possible use in combination therapies .
Antioxidant Properties
The antioxidant capacity of Karavilagenin D could be significant, given the known antioxidant properties of the Momordica genus. Antioxidants are crucial in neutralizing free radicals, which can prevent oxidative stress and may reduce the risk of chronic diseases. Karavilagenin D may contribute to this protective effect, although specific studies are needed to confirm its activity .
Nutritional Enhancement
While not directly linked to Karavilagenin D, the Momordica genus is recognized for its high nutritional value. As such, Karavilagenin D may play a role in the overall nutritional profile of these plants, contributing to their health benefits when consumed as part of a balanced diet .
Mécanisme D'action
Target of Action
Karavilagenin D, a cucurbitane-type triterpene isolated from Japanese bitter melon leaves, is a potential tumor-promoting inhibitor . It exhibits inhibitory effects on skin-tumor promotion in an in vivo two-stage mouse skin carcinogenesis test . Therefore, its primary targets are likely to be components of the cellular pathways involved in tumor promotion and progression.
Mode of Action
It is known to exhibit its anti-tumor effects by inhibiting the promotion of tumors . This suggests that it may interact with its targets, possibly certain proteins or enzymes involved in cell proliferation and tumor growth, leading to changes that inhibit these processes.
Pharmacokinetics
In silico methods have been used to investigate the admet profile of bioactive compounds of momordica charantia, which includes karavilagenin d . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The primary result of Karavilagenin D’s action is its potential inhibitory effect on tumor promotion . This suggests that it may lead to molecular and cellular effects that suppress the growth and proliferation of tumor cells.
Safety and Hazards
Propriétés
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-16-hydroxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-23,31,33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,27-,28+,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJVAMKVNDHSSR-DLGSBZDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Karavilagenin D | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2S,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570546.png)
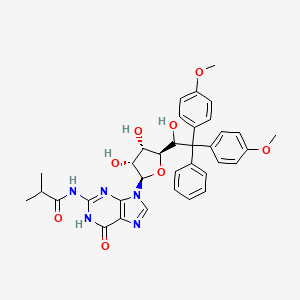

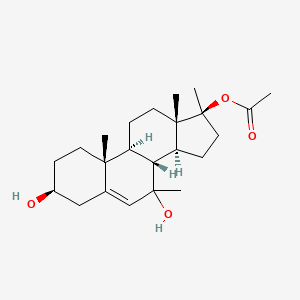

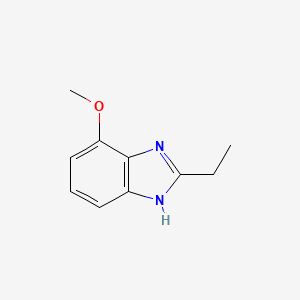
![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)
![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)
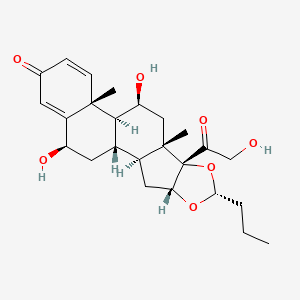
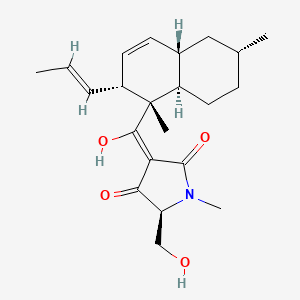
![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)